REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([Cl:12])[N:8]=[C:7]2N.N(OCCC(C)C)=O.CC(=O)OCC.C(Cl)Cl>C1COCC1>[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([Cl:12])[N:8]=[CH:7]2
|
Name
|
|
Quantity
|
12.93 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC=C2C(=NC(=NC12)Cl)N
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
23.43 g
|
Type
|
reactant
|
Smiles
|
N(=O)OCCC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(OCC)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for another 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
40 mins
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
at 60° C
|
Type
|
CUSTOM
|
Details
|
reaction complete
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine (100 mL), water (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
purified by chromatography (DCM:PE, 1:1)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC=C2C=NC(=NC12)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.21 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 67.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |